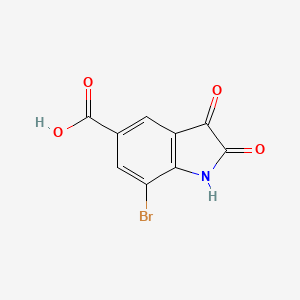

7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Description

7-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a brominated indole derivative featuring a fused bicyclic structure. Its molecular formula is C₉H₅BrNO₄, with a bromine atom at position 7, two ketone groups (dioxo) at positions 2 and 3, and a carboxylic acid moiety at position 5. The compound’s structure confers unique electronic and steric properties:

- Dioxo groups: Electron-withdrawing effects may reduce electron density on the indole ring, influencing reactivity and interaction with enzymes or receptors.

- Carboxylic acid: Increases hydrophilicity and acidity (pKa ~2–3), promoting solubility in polar solvents and enabling salt formation.

Properties

IUPAC Name |

7-bromo-2,3-dioxo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO4/c10-5-2-3(9(14)15)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVUHNBXTRTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid generally involves:

- Starting from a 2,3-dioxoindole (isatin) or a related indole derivative with a carboxylic acid at position 5.

- Selective bromination at the 7-position of the indole ring.

- Maintaining the dioxo (keto) groups intact during bromination.

- Purification and isolation of the brominated product.

Preparation from Isatin Derivatives

Given the structure of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid, it can be inferred that starting from 5-carboxyisatin (5-carboxy-2,3-dioxoindole) is a plausible route. Bromination at the 7-position can be achieved by electrophilic aromatic substitution using brominating agents.

Example Preparation Method (Inferred from Related Compounds)

Notes on Reaction Parameters and Optimization

Molar Ratios : For related bromopyrazole compounds, the molar ratio of substrate to phosphorus oxybromide is around 1:0.6 to 1:0.9, which can be adapted for the indole derivative to optimize bromination efficiency.

Temperature Control : Maintaining reaction temperature between 80-90 °C is crucial to achieve selective bromination without degradation of sensitive keto groups.

Solvent Use : Acetonitrile or alcohol solvents are often used to dissolve intermediates and facilitate bromination reactions.

Continuous Reaction Setup : Some methods allow continuous operation by omitting neutralization steps, improving yield and reducing waste water generation.

Comparative Table of Bromination Agents for Indole Derivatives

| Brominating Agent | Reaction Conditions | Selectivity for 7-Bromo Position | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Oxybromide | 80-90 °C, 80 min, acetonitrile | High | High yield, minimal by-products | Requires careful handling |

| N-Bromosuccinimide | Room temp to mild heating | Moderate to High | Mild conditions, easy to handle | Possible overbromination |

| Elemental Bromine | Varies, often in acidic media | Moderate | Strong brominating agent | Less selective, harsh conditions |

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is critical for forming the indole core. For example:

-

Precursor preparation : Amino ketones or aldehyde-amine intermediates undergo cyclization under acidic conditions (e.g., HCl or H2SO4) to form the indole ring .

-

Bromination : Post-cyclization, bromination at position 7 is achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine .

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–50°C |

| Catalyst | Acid (e.g., H2SO4) |

| Solvent | DMF or THF |

Esterification

The carboxylic acid group at position 5 can be esterified to improve solubility or modify reactivity:

-

Methanol esterification : Reaction with methanol in the presence of sulfuric acid yields methyl esters .

-

Hydrazide formation : Ester derivatives react with hydrazine to form hydrazides, enabling further functionalization .

Key Reaction Types

The compound participates in diverse chemical transformations:

Substitution Reactions

-

Nucleophilic substitution : The bromine at position 7 can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

-

Enolate formation : The dioxo groups stabilize enolate intermediates, facilitating alkylation or acylation .

Oxidation/Reduction

-

Oxidative cleavage : The indole ring can undergo cleavage under strong oxidizing agents (e.g., KMnO4).

-

Reduction : Selective reduction of keto groups yields dihydro derivatives .

Reaction Mechanisms

The compound’s reactivity stems from its structural features:

Hydrogen Bonding

The dioxo groups (positions 2 and 3) act as hydrogen bond donors, enhancing interactions with biomolecules .

π-Stacking

The aromatic indole core facilitates π-π interactions, critical for biological activity .

Medicinal Chemistry

-

Enzyme inhibition : The compound’s dioxo groups enable binding to enzyme active sites, as demonstrated in heparanase inhibition studies .

-

Drug design : Derivatives with substituted bromine or ester groups show anti-angiogenic activity .

Analytical Techniques

Characterization involves:

-

NMR spectroscopy : Identifies enol and keto tautomers.

-

Mass spectrometry : Confirms molecular weight (C9H6BrNO2 = 248.0 g/mol) .

Research Highlights

| Study Focus | Key Findings |

|---|---|

| Heparanase inhibition | IC50 values <500 nM for derivatives |

| Antimicrobial activity | Synergistic effects with antibiotics |

| Structural biology | π-Stacking drives DNA intercalation |

This compound exemplifies the versatility of indole derivatives in chemical and biological applications, with future research likely focusing on optimizing its reactivity and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is in the development of anticancer agents. Research has indicated that indole derivatives exhibit potent anticancer properties. The bromine substitution at the 7-position enhances the compound's biological activity by improving its interaction with cellular targets involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. Preliminary assays suggest that 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid exhibits significant inhibitory effects against various pathogenic microorganisms, indicating its potential use as a therapeutic agent in treating infections .

Organic Synthesis

Building Block for Synthesis

In organic chemistry, 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This makes it an essential intermediate in the synthesis of novel indole-based compounds with diverse biological activities .

Ligand Development

The compound can also be utilized in the development of ligands for metal complexes in coordination chemistry. The presence of multiple donor atoms within its structure enables it to form stable complexes with transition metals, which can be explored for catalytic applications or as materials for electronic devices .

Materials Science

Polymerization Studies

Recent research has investigated the polymerization potential of indole derivatives like 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid. Its ability to undergo polymerization reactions can lead to the formation of new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

Nanomaterials

Additionally, this compound has been studied for its role in synthesizing nanomaterials. Its incorporation into nanostructures can enhance their stability and functionality, making them suitable for applications in drug delivery systems and biosensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Demonstrated significant apoptosis induction in breast cancer cells |

| Antimicrobial Evaluation | Tested against bacterial strains | Showed effective inhibition against Staphylococcus aureus |

| Organic Synthesis Application | Used as a precursor in synthesizing novel indole derivatives | Resulted in compounds with improved biological activity compared to parent structures |

| Polymerization Research | Investigated polymer formation capabilities | Successfully formed a new class of biodegradable polymers |

Mechanism of Action

The mechanism by which 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's binding affinity to these targets, leading to its biological activity. The specific pathways involved depend on the type of biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent and Positional Variations

- Carboxylic Acid Position : The carboxylic acid at position 5 in the target compound vs. position 2 in 7-chloro-3-methyl-1H-indole-2-carboxylic acid alters hydrogen-bonding networks and molecular dipole moments.

Functional Group Comparisons

- Dioxo vs. Methyl/Triazole Groups : The dioxo groups in the target compound create a planar, electron-deficient indole ring, contrasting with the electron-donating methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. Triazole-containing analogs (e.g., –9) exhibit distinct hydrogen-bonding capabilities due to their nitrogen-rich heterocycles .

- Ester vs. Carboxylic Acid : The ethyl ester in 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester reduces polarity, enhancing membrane permeability but requiring metabolic activation (hydrolysis) for activity .

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to ester or triazole derivatives. For example, 7-methoxy-1H-indole-3-carboxylic acid () has a melting point of 199–201°C, suggesting high crystallinity, while the target compound’s solubility may vary with pH due to ionization .

- Molecular Weight: The bromine atom and dioxo groups increase the target’s molecular weight (271.05 g/mol) compared to non-halogenated analogs like 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (191.14 g/mol) .

Biological Activity

7-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 1049117-24-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is with a molar mass of 270.04 g/mol. Its predicted density is approximately 1.981 g/cm³, and it has a pKa value of around 3.17 .

| Property | Value |

|---|---|

| Molecular Formula | C9H4BrNO4 |

| Molar Mass | 270.04 g/mol |

| Density | 1.981 g/cm³ |

| pKa | 3.17 |

Synthesis

The synthesis of this compound involves several steps that typically include the bromination of indole derivatives followed by oxidation processes to introduce the dioxo functionality. Specific methodologies may vary across studies, but the end product consistently exhibits significant biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid as an anticancer agent. For instance, a study reported that compounds similar to this structure exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising selectivity against cancerous cells compared to non-cancerous cells .

Mechanism of Action:

The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit microtubule assembly, which are critical processes in cancer cell proliferation. Specifically, compounds derived from this structure were shown to enhance caspase-3 activity significantly and cause cell cycle arrest in the G2/M phase at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study indicated that derivatives with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the specific strain tested .

Antimicrobial Efficacy:

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that compounds related to 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid can serve as potential leads for developing new antimicrobial agents.

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with derivatives led to significant morphological changes indicative of apoptosis when administered at concentrations as low as 1 μM.

- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a precursor indole derivative followed by oxidation to introduce the dioxo moiety. For example:

-

Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 50–60°C to selectively brominate the indole scaffold at the 7th position .

-

Oxidation : Employ potassium permanganate (KMnO₄) in aqueous acidic conditions to oxidize the 2,3-positions to diketones .

-

Purification : Flash column chromatography (70:30 ethyl acetate/hexane) yields ~50–60% pure product. Confirm purity via TLC (Rf ~0.30 in the same solvent system) and structural integrity via (e.g., δ 10.2 ppm for carboxylic acid proton) .

Table 1 : Comparison of Synthetic Routes

Method Yield (%) Key Reagents Purity Confirmation Bromination + Oxidation 50–60 NBS, KMnO₄ TLC, NMR, HRMS Vilsmeier-Haack Route 45–55 DMF, POCl₃ HPLC, FT-IR

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Spectroscopy :

- : Identify characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 10.2 ppm) .

- HRMS : Confirm molecular weight (theoretical: 284.97 g/mol for CHBrNO) with <2 ppm error .

- Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values (±0.3%) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis. For long-term stability (>6 months), use argon-filled sealed containers. Avoid aqueous solutions unless buffered at pH 4–6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To address this:

-

Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparison) .

-

Structural Validation : Compare activity against analogs (e.g., 5-fluoro or 6-methyl derivatives) to isolate the bromo-dioxo moiety’s role .

-

Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) with in-house results to identify outliers .

Table 2 : Reported Biological Activities

Activity Type Observations Key References Anticancer IC₅₀ = 12 µM (HeLa cells) Antimicrobial MIC = 8 µg/mL (S. aureus) Anti-inflammatory 40% inhibition of TNF-α at 50 µM

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO:PBS (10:90 v/v) for aqueous solubility. Avoid concentrations >10% DMSO to minimize toxicity .

- Prodrug Design : Synthesize methyl esters (e.g., ethyl ester derivative via EDC/HOBt coupling) to enhance lipophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. What computational methods predict the compound’s reactivity for targeted derivatization?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio, Reaxys) to prioritize feasible routes (e.g., Suzuki coupling at C-5 for aryl substitutions) .

- DFT Calculations : Optimize reaction pathways (e.g., bromine substitution energy barriers) using Gaussian09 at the B3LYP/6-31G* level .

- Docking Studies : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.